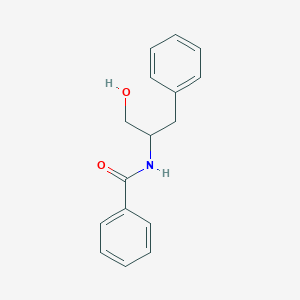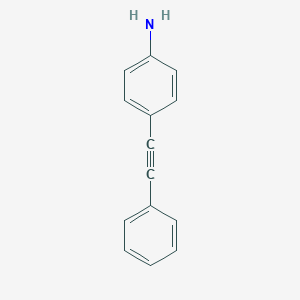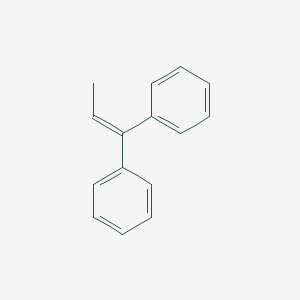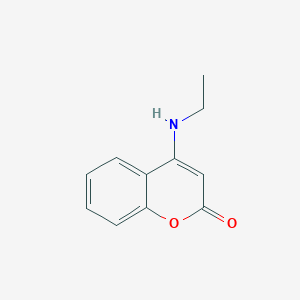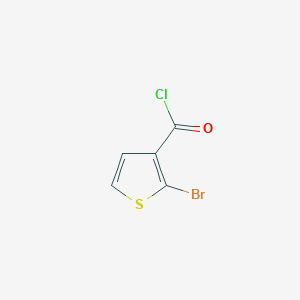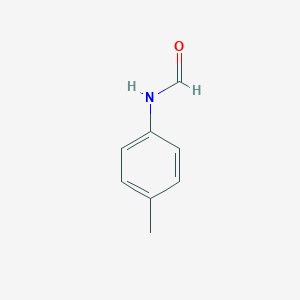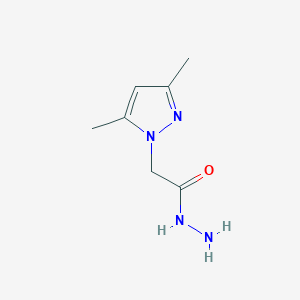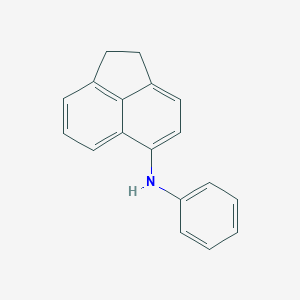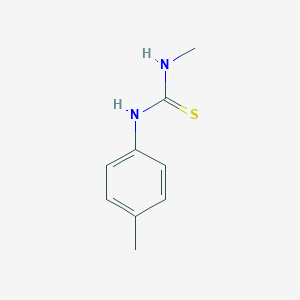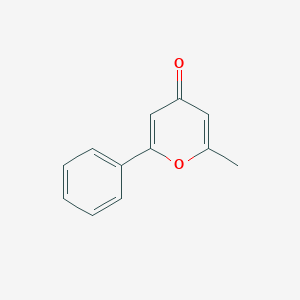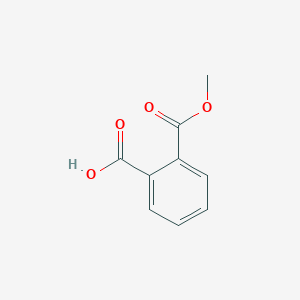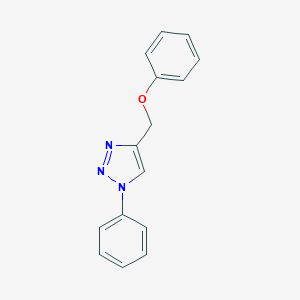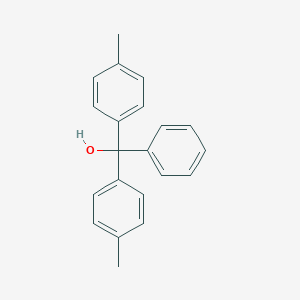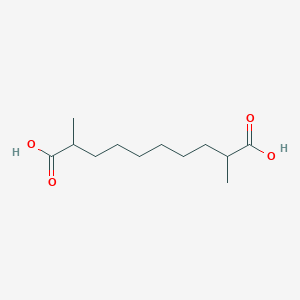
2,9-Dimethyldecanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-Dimethyldecanedioic acid (DMDDA) is a dicarboxylic acid that has been gaining attention in the scientific community due to its unique properties. DMDDA is a branched-chain fatty acid that contains two carboxylic acid groups and two methyl groups. It is a white crystalline powder that is soluble in water and organic solvents. DMDDA has been used in a variety of applications, including as a monomer for the synthesis of biodegradable polymers, as a precursor for the synthesis of pharmaceuticals, and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of 2,9-Dimethyldecanedioic acid is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. 2,9-Dimethyldecanedioic acid has also been shown to increase the production of anti-oxidant enzymes, which can protect cells from oxidative stress.
Efectos Bioquímicos Y Fisiológicos
2,9-Dimethyldecanedioic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. 2,9-Dimethyldecanedioic acid has also been shown to inhibit the growth of cancer cells in vitro and in animal models. In addition, 2,9-Dimethyldecanedioic acid has been shown to increase the lifespan of fruit flies and mice, suggesting that it may have anti-aging properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,9-Dimethyldecanedioic acid in lab experiments is its high purity. 2,9-Dimethyldecanedioic acid can be synthesized with high purity using the oxidation of 2,9-dimethyldecanoic acid with potassium permanganate. Another advantage is its solubility in water and organic solvents, which makes it easy to work with in the lab. One limitation of using 2,9-Dimethyldecanedioic acid in lab experiments is its cost. 2,9-Dimethyldecanedioic acid is relatively expensive compared to other dicarboxylic acids.
Direcciones Futuras
There are a number of potential future directions for research on 2,9-Dimethyldecanedioic acid. One area of interest is its potential use as a drug delivery system. Researchers are exploring the use of 2,9-Dimethyldecanedioic acid to encapsulate drugs and deliver them to specific cells or tissues. Another area of interest is its anti-aging properties. Researchers are investigating the mechanisms by which 2,9-Dimethyldecanedioic acid may increase lifespan in fruit flies and mice. Finally, researchers are exploring the potential use of 2,9-Dimethyldecanedioic acid as a corrosion inhibitor in the automotive and aerospace industries.
Métodos De Síntesis
2,9-Dimethyldecanedioic acid can be synthesized through a variety of methods, including the oxidation of 2,9-dimethyldecanoic acid using potassium permanganate, the esterification of 2,9-dimethyldecanoic acid with methanol, and the decarboxylation of 3,4-dimethylhexanedioic acid. The most commonly used method is the oxidation of 2,9-dimethyldecanoic acid using potassium permanganate, which yields high purity 2,9-Dimethyldecanedioic acid.
Aplicaciones Científicas De Investigación
2,9-Dimethyldecanedioic acid has been studied extensively for its potential applications in the biomedical field. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. 2,9-Dimethyldecanedioic acid has also been studied for its potential use as a drug delivery system. Researchers have found that 2,9-Dimethyldecanedioic acid can be used to encapsulate drugs and deliver them to specific cells or tissues.
Propiedades
Número CAS |
89019-21-6 |
|---|---|
Nombre del producto |
2,9-Dimethyldecanedioic acid |
Fórmula molecular |
C12H22O4 |
Peso molecular |
230.3 g/mol |
Nombre IUPAC |
2,9-dimethyldecanedioic acid |
InChI |
InChI=1S/C12H22O4/c1-9(11(13)14)7-5-3-4-6-8-10(2)12(15)16/h9-10H,3-8H2,1-2H3,(H,13,14)(H,15,16) |
Clave InChI |
HGPLPTQLYAHGDY-UHFFFAOYSA-N |
SMILES |
CC(CCCCCCC(C)C(=O)O)C(=O)O |
SMILES canónico |
CC(CCCCCCC(C)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B184154.png)
